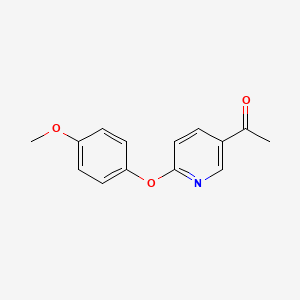

5-乙酰基-(4-甲氧基苯氧基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Acetyl-(4-methoxy phenoxy)pyridine is a chemical compound with the molecular formula C14H13NO3 . It has a molecular weight of 243.26 .

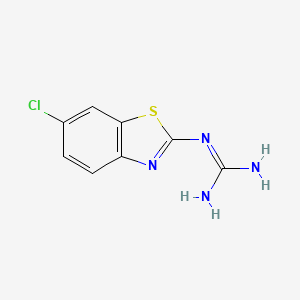

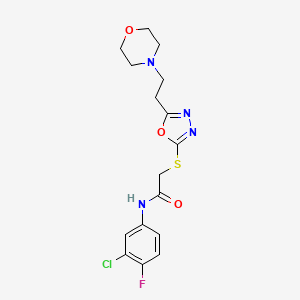

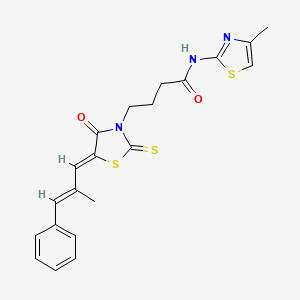

Molecular Structure Analysis

The molecular structure of 5-Acetyl-(4-methoxy phenoxy)pyridine consists of a pyridine ring attached to a methoxy phenoxy group at the 4-position and an acetyl group at the 5-position .Physical And Chemical Properties Analysis

5-Acetyl-(4-methoxy phenoxy)pyridine has a predicted density of 1.165±0.06 g/cm3 and a predicted boiling point of 402.8±40.0 °C . Its melting point is between 36-40 °C .科学研究应用

Medicinal Chemistry: Drug Synthesis and Development

5-Acetyl-(4-methoxy phenoxy)pyridine: is a compound that can be pivotal in the synthesis of various pharmaceuticals. Its structure allows for the creation of derivatives that may act as potent therapeutic agents. The phenoxy group, in particular, is a common moiety in medicinal chemistry, often found in drugs that target a wide range of biological pathways .

Organic Synthesis: Building Block for Heterocyclic Compounds

This compound serves as a versatile building block in organic synthesis, particularly for creating heterocyclic compounds. Heterocycles are crucial in many drugs and industrial chemicals, and the pyridine ring present in this compound provides a foundational structure for further chemical modifications .

Computational Chemistry: Molecular Interaction Studies

In computational chemistry, 5-Acetyl-(4-methoxy phenoxy)pyridine can be used to model interactions with biological targets. Its molecular structure can be analyzed for binding affinities, helping to predict the efficacy of potential drugs before they are synthesized .

Chemical Biology: Probe for Biological Pathways

As a research tool in chemical biology, this compound could be used as a probe to understand biological pathways. By tagging it with fluorescent markers or other detectable groups, scientists can track its movement and interaction within biological systems .

Pharmacology: Safety and Efficacy Studies

The derivatives of 5-Acetyl-(4-methoxy phenoxy)pyridine can be studied for their pharmacological effects, including safety and efficacy. This research is essential for developing new medications that are both effective and safe for human use .

Industrial Chemistry: Catalyst and Process Development

In industrial chemistry, this compound might be used as a catalyst or a reagent in various chemical processes. Its stability and reactivity can be harnessed to improve the efficiency of chemical manufacturing .

未来方向

作用机制

Target of Action

Pyridazine derivatives, which include 5-acetyl-(4-methoxy phenoxy)pyridine, have been shown to interact with a range of biological targets .

Mode of Action

Pyridazine and pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Biochemical Pathways

It’s worth noting that pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Result of Action

Pyridazine and pyridazinone derivatives have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .

Action Environment

It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

1-[6-(4-methoxyphenoxy)pyridin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-10(16)11-3-8-14(15-9-11)18-13-6-4-12(17-2)5-7-13/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQJFDSGYVOTBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-(4-methoxy phenoxy)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(E)-But-2-enyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2939698.png)

![2-(4-bromophenyl)-5-[(E)-2-nitroethenyl]furan](/img/structure/B2939699.png)

![2,4-dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2939705.png)

![4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B2939706.png)

![3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole](/img/structure/B2939708.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939711.png)

![(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2939713.png)

![3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2939717.png)